molecular formula C6H9BrO4 B2609209 Acetic acid, bromo-, 2-ethoxy-2-oxoethyl ester CAS No. 208844-52-4

Acetic acid, bromo-, 2-ethoxy-2-oxoethyl ester

Cat. No.: B2609209
CAS No.: 208844-52-4
M. Wt: 225.038
InChI Key: ILTSRIDAJQUWRZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, bromo-, 2-ethoxy-2-oxoethyl ester typically involves the esterification of bromoacetic acid with 2-ethoxy-2-oxoethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, bromo-, 2-ethoxy-2-oxoethyl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of acetic acid, bromo-, 2-ethoxy-2-oxoethyl ester involves its reactivity towards nucleophiles. The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. This reactivity is exploited in various chemical transformations and modifications of biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid, bromo-, 2-ethoxy-2-oxoethyl ester is unique due to its specific reactivity and selectivity. The presence of the bromine atom makes it more reactive towards nucleophiles compared to its chloro and iodo counterparts. This property is particularly useful in synthetic chemistry for the selective modification of molecules .

Properties

IUPAC Name

ethyl 2-(2-bromoacetyl)oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO4/c1-2-10-6(9)4-11-5(8)3-7/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILTSRIDAJQUWRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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